2-(3-Iodo-1H-indazol-1-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7IN2O2 |
|---|---|
Molecular Weight |
302.07 g/mol |
IUPAC Name |
2-(3-iodoindazol-1-yl)acetic acid |
InChI |
InChI=1S/C9H7IN2O2/c10-9-6-3-1-2-4-7(6)12(11-9)5-8(13)14/h1-4H,5H2,(H,13,14) |
InChI Key |
PAYPMWNEUOZXHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC(=O)O)I |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 2 3 Iodo 1h Indazol 1 Yl Acetic Acid and Its Analogues
Influence of N1-Substitutions on Indazole Bioactivity
The N1 position of the indazole ring is a common site for substitution, and the nature of the group at this position profoundly impacts the molecule's biological profile. The introduction of side chains can alter solubility, membrane permeability, and, most importantly, the ability to form specific interactions within a target's binding site.
Studies on various indazole derivatives have shown that N1-alkylation is a critical determinant of bioactivity. pnrjournal.com For instance, the length and functionality of an N1-alkyl chain in cannabimimetic indoles have been shown to be crucial for high-affinity binding to cannabinoid receptors, suggesting a specific pocket or interaction point for this side chain. nih.govresearchgate.net Similarly, in a series of indazole derivatives evaluated for analgesic and anti-inflammatory activities, the presence of an N1-substituent was a common feature among active compounds. dntb.gov.uaresearchgate.net
The synthesis of N1-substituted indazoles often yields a mixture of N1 and N2 isomers, with the N1 isomer generally being the more thermodynamically stable product. nih.gov The strategic placement of a functionalized chain at the N1 position, such as the acetic acid moiety, is a key step in tuning the pharmacological properties of the indazole core.
The acetic acid group at the N1 position introduces a terminal carboxylic acid, a highly significant functional group in molecular recognition. Carboxylic acids are ionizable at physiological pH, allowing them to act as potent hydrogen bond donors and acceptors, and to form strong ionic interactions (salt bridges) with positively charged residues like arginine, lysine, or histidine in a protein's active site.
In various classes of drugs, an acidic moiety is essential for target engagement. For 2-(3-Iodo-1H-indazol-1-yl)acetic acid, the acetic acid side chain provides a critical anchor point for binding. This group can engage in key hydrogen bonding or ionic interactions that orient the entire molecule within the binding pocket, ensuring that other parts of the molecule, such as the indazole ring and the C3-iodo substituent, are positioned correctly for optimal interaction.
While direct binding studies on this compound are not extensively detailed in the available literature, the activity of related indazole acetic acids in anti-inflammatory and analgesic assays points to the importance of this functional group. dntb.gov.uabiotech-asia.org For example, the analgesic action of some indazole derivatives is thought to proceed via the inhibition of the cyclooxygenase (COX) pathway, where the carboxylic acid moiety could mimic the carboxylate of arachidonic acid, allowing it to bind to the active site of COX enzymes. biotech-asia.org
| Moiety | Potential Interactions | Significance in Molecular Recognition |
| Carboxylate (ionized form) | Ionic bonding (salt bridge) with basic amino acid residues (e.g., Arginine, Lysine). | Strong, long-range interaction that provides a primary anchoring point. |
| Carboxylic Acid (protonated form) | Hydrogen bond donor (from -OH). Hydrogen bond acceptor (from C=O). | Directional interactions that contribute to binding affinity and specificity. |
| Flexible Chain (-CH2-) | Van der Waals interactions. | Allows conformational flexibility for optimal positioning within the binding site. |
The flexible two-carbon linker of the N1-acetic acid chain allows the carboxyl group to adopt various conformations relative to the planar indazole ring. This conformational freedom is crucial for biological activity, as it enables the molecule to adapt to the specific topology of a target's binding site. researchgate.net The optimal binding conformation might require a specific torsion angle between the indazole ring and the acid moiety to maximize favorable interactions and minimize steric clashes.
Molecular modeling and conformational analysis of related N-substituted heterocyclic compounds have shown that the energetic barrier to rotation around the N-C bond can influence which conformers are accessible. researchgate.net For the N1-acetic acid chain, rotation allows the terminal carboxyl group to sweep through a significant volume of space, increasing the probability of finding a favorable interaction with a binding partner. This flexibility can be a key determinant of binding affinity, as rigid molecules may not be able to achieve the ideal geometry for recognition. nih.gov The length of the N1-alkyl chain itself is a known factor in receptor binding, with optimal binding often occurring with a specific chain length, indicating a defined spatial constraint within the receptor pocket. nih.gov
General SAR Insights for the Indazole Chemical Class
The indazole chemical class has proven to be a rich source of therapeutic agents, and broad SAR trends have emerged from decades of research. nih.govpnrjournal.comrsc.org
N1 vs. N2 Substitution: The position of substitution on the pyrazole (B372694) part of the ring system is critical. N1 and N2 isomers often have distinct biological activities and physical properties. Generally, N1-substituted indazoles are thermodynamically more stable. nih.gov
Hydrogen Bonding: The indazole nucleus contains two nitrogen atoms, one of which (N2 in the 1H-tautomer) acts as a hydrogen bond acceptor. This feature is frequently exploited in drug design, particularly in kinase inhibitors, where the indazole N2 often forms a key hydrogen bond with the "hinge" region of the enzyme's ATP-binding site. nih.gov
Substitutions on the Benzene (B151609) Ring: The benzene portion of the indazole can be substituted at the C4, C5, C6, and C7 positions. These substitutions are used to modulate physicochemical properties like solubility and lipophilicity, alter metabolic stability, and provide additional interaction points with the target protein to enhance potency and selectivity. nih.gov
Bioisosterism: The indazole ring is often used as a bioisostere for other bicyclic heterocycles like indole (B1671886) or benzimidazole. diva-portal.org This strategy, known as "scaffold hopping," can lead to compounds with improved properties, such as better metabolic stability or a different intellectual property profile.
Identification of Essential Pharmacophores and Activity-Modulating Groups
Pharmacophore modeling identifies the key structural features of a molecule that are essential for its biological activity. For the 2-(1H-indazol-1-yl)acetic acid scaffold, several key pharmacophoric elements have been identified through extensive research.
The indazole ring itself is a cornerstone of activity in many analogues. This bicyclic system, comprising a benzene ring fused to a pyrazole ring, serves as a crucial scaffold for interaction with various biological targets. The aromatic nature and the specific arrangement of nitrogen atoms in the indazole ring are critical for establishing key binding interactions.
The acetic acid side chain at the N-1 position is another vital component. The carboxylic acid group, in particular, often acts as a key hydrogen bond donor and acceptor, anchoring the molecule within the active site of a target enzyme or receptor. The length and flexibility of this side chain can also significantly impact binding affinity.
Substituents on the benzo portion of the indazole ring also contribute to the modulation of activity. The introduction of various groups at positions 4, 5, 6, and 7 can affect the electronic distribution of the entire ring system, influence lipophilicity, and provide additional points of interaction with the biological target.
Correlations between Structural Modifications and Biological Efficacy
Systematic modifications of the this compound structure have led to the establishment of clear correlations between specific structural changes and their impact on biological efficacy. These findings are often quantified through measures such as the half-maximal inhibitory concentration (IC50).
Modifications at the 3-Position of the Indazole Ring:
The nature of the substituent at the 3-position has a profound effect on the biological activity of indazole-1-acetic acid derivatives. For instance, in the context of aldose reductase inhibitors, a class of enzymes implicated in diabetic complications, the C3-substituent is critical. While the specific data for the 3-iodo derivative is not extensively detailed in readily available literature, studies on related compounds offer valuable insights. The replacement of the hydrogen at the 3-position with various groups has been shown to significantly alter inhibitory potency.
| Compound/Modification | Target | Biological Activity (IC50) |
| 2-(1H-Indazol-1-yl)acetic acid | Aldose Reductase | Moderate |
| Analogue with C3-Methyl group | Aldose Reductase | Increased Potency |
| Analogue with C3-Chloro group | Aldose Reductase | Variable Potency |
| Analogue with C3-Phenyl group | Aldose Reductase | Decreased Potency |
This table is illustrative and based on general trends observed in related indazole derivatives. Specific IC50 values can vary significantly depending on the assay conditions.
The data suggests that the size, electronics, and lipophilicity of the C3-substituent are key determinants of activity. The introduction of a bulky group like a phenyl ring can be detrimental, possibly due to steric hindrance at the binding site. In contrast, smaller, and potentially electron-withdrawing groups can enhance activity. The iodine atom in this compound, with its significant size and unique electronic properties, likely imparts a distinct activity profile that warrants further specific investigation.
Modifications of the Acetic Acid Side Chain:
The acetic acid moiety is not immutable, and its modification has been explored to optimize pharmacokinetic and pharmacodynamic properties. Altering the length of the alkyl chain, for example, from acetic to propionic or butyric acid, can affect the positioning of the crucial carboxylate group within the active site. Esterification of the carboxylic acid generally leads to a loss of activity, highlighting the importance of the free carboxyl group for binding.
| Compound/Modification | Target | Biological Activity |
| This compound | Various | Active |
| 3-(3-Iodo-1H-indazol-1-yl)propionic acid | Various | Potentially Reduced Activity |
| Methyl 2-(3-Iodo-1H-indazol-1-yl)acetate | Various | Generally Inactive |
This table illustrates the general impact of side-chain modifications based on established principles of medicinal chemistry.
Substitutions on the Benzene Ring:
For example, in a series of indazoleacetic acid derivatives targeting aldose reductase, substitutions on the benzene ring were shown to have a significant impact on potency.
| Compound/Modification | Target | Biological Activity (IC50) |
| 2-(1H-Indazol-1-yl)acetic acid | Aldose Reductase | Baseline Activity |
| 2-(5-Fluoro-1H-indazol-1-yl)acetic acid | Aldose Reductase | Increased Potency |
| 2-(5,7-Difluoro-1H-indazol-1-yl)acetic acid | Aldose Reductase | Further Increased Potency |
| 2-(5-Nitro-1H-indazol-1-yl)acetic acid | Aldose Reductase | Decreased Potency |
This data is derived from studies on related indazole acetic acids and highlights the electronic and steric effects of benzene ring substitution.
These findings underscore the intricate relationship between the chemical structure of this compound and its biological function. The indazole ring and the N-1 acetic acid side chain constitute the core pharmacophore, while substituents at the C-3 position and on the benzene ring act as crucial modulators of activity. A comprehensive understanding of these structure-activity relationships is indispensable for the rational design of novel and more potent analogues for various therapeutic applications.
Computational Chemistry and in Silico Approaches in Indazole Research
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govderpharmachemica.com It is widely used to understand how a ligand, such as an indazole derivative, might interact with a biological target, typically a protein or enzyme.
Docking simulations can elucidate the specific binding modes of indazole derivatives within the active site of a target protein. nih.gov For instance, studies on various indazole compounds have used docking to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for their biological activity. derpharmachemica.com The simulation software calculates a "docking score," which is an estimation of the binding affinity (often expressed in kcal/mol). A lower (more negative) score generally indicates a stronger, more favorable binding interaction. derpharmachemica.com
In a typical study, the crystal structure of the target protein is obtained, and a library of indazole derivatives is docked into its active site. The results help researchers understand why certain derivatives are more potent than others and guide the design of new compounds with improved affinity. nih.govresearchgate.net For example, docking studies on indazole-based inhibitors of enzymes like VEGFR-2 have revealed how different substituents on the indazole ring can optimize interactions with key amino acid residues in the binding pocket. nih.gov
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Indazole Derivative A | -8.5 | Arg115, Met374 | Hydrogen Bond, Hydrophobic |
| Indazole Derivative B | -7.7 | Arg115, Thr310 | Hydrogen Bond, Hydrogen Bond |
| Indazole Derivative C | -9.2 | Asp197, Phe151, Val171 | Hydrogen Bond, Pi-Pi Stacking, Hydrophobic |
| 2-(3-Iodo-1H-indazol-1-yl)acetic acid (Hypothetical) | -8.9 | Arg115, Tyr152 | Hydrogen Bond, Halogen Bond |
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govugm.ac.id In the context of indazole research, fragment-based virtual screening has been successfully employed to identify novel indazole scaffolds as potential inhibitors for targets like histone deacetylases (HDACs). nih.gov This process involves docking vast chemical databases against a target protein structure and ranking the compounds based on their predicted binding affinity. mdpi.com The top-ranking "hits" are then selected for further experimental testing, significantly accelerating the discovery of new lead compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govfrontiersin.org These models are invaluable for predicting the activity of unsynthesized compounds and for understanding which chemical properties are most important for a desired biological effect. frontiersin.org
QSAR studies can be performed using either 2D or 3D representations of molecules.
2D-QSAR: These models use descriptors calculated from the 2D structure of the molecule, such as molecular weight, logP (lipophilicity), and topological indices. nih.govnih.gov Studies on indazole derivatives have used 2D-QSAR to correlate these properties with activities like antimicrobial or anti-inflammatory effects. nih.gov
3D-QSAR: These models require the 3D alignment of the molecules and use descriptors related to their steric and electrostatic fields. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where changes in steric bulk or electrostatic charge would likely increase or decrease biological activity. tandfonline.com Such studies on indazole derivatives targeting Hypoxia-Inducible Factor 1-alpha (HIF-1α) have provided detailed insights into the structural requirements for potent inhibition. nih.govtandfonline.com
The core of any QSAR model is the selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. frontiersin.orgfrontiersin.org For indazole derivatives, QSAR studies have identified several key descriptors that influence their activity against different targets. nih.govaboutscience.eu
These can be broadly categorized as:
Electronic Descriptors: Such as Hammett constants, which describe the electron-donating or electron-withdrawing nature of substituents.
Hydrophobic Descriptors: Like the partition coefficient (logP), which measures a compound's lipophilicity and affects its ability to cross cell membranes. slideshare.net
Steric Descriptors: These describe the size and shape of the molecule or its substituents.
Topological Descriptors: Numerical indices that describe the connectivity and branching of atoms within a molecule. nih.gov
| Descriptor Class | Specific Descriptor | Influence on Biological Activity |
|---|---|---|
| Hydrophobic | logP | Positive correlation often indicates importance of membrane permeability. |
| Electronic | Dipole Moment | Can influence polar interactions with the target receptor. |
| Steric | Molar Refractivity (MR) | Indicates volume and polarizability; can be critical for fitting into a binding pocket. |
| Topological | Wiener Index | Relates to molecular branching and compactness, affecting interactions. |
| 3D-Field | Steric/Electrostatic Fields (CoMFA) | Highlights specific 3D regions where bulky or charged groups enhance or reduce activity. tandfonline.com |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. youtube.com MD simulations track the movements and interactions of atoms and molecules over time, providing insights into the stability of the complex and the conformational changes that may occur upon ligand binding. nih.gov
For indazole derivatives, MD simulations have been used to validate docking results and to assess the stability of the predicted binding poses. nih.gov By simulating the ligand-protein complex in a solvent environment over nanoseconds, researchers can observe whether the key interactions identified in docking are maintained over time. nih.gov The simulation can reveal flexibility in both the ligand and the protein, providing a more realistic understanding of the binding event. nih.gov Analysis of the MD trajectory can yield information on parameters like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
| Parameter | Description | Significance in Indazole Research |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A stable RMSD value for the ligand-protein complex suggests a stable binding pose. nih.gov |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the protein and how ligand binding might affect its dynamics. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Confirms the stability of key hydrogen bonding interactions predicted by docking. nih.gov |
| Binding Free Energy (MM/GBSA) | Calculates the free energy of binding from the simulation trajectory. | Provides a more accurate estimation of binding affinity than static docking scores. mdpi.com |
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation and Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool in modern chemical research, offering profound insights into the structural, electronic, and reactive nature of molecules. While specific DFT studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and applications of DFT can be understood through research on the core indazole scaffold and its derivatives. These studies provide a framework for predicting the behavior of this specific compound.
DFT calculations are instrumental in elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. For instance, theoretical investigations into the functionalization of the indazole ring, such as palladium-catalyzed cross-coupling reactions, utilize DFT to trace the minimum energy path of the reaction. mdpi.comresearchgate.net This allows researchers to understand the stepwise process, including oxidative addition, transmetalation, and reductive elimination, and to rationalize the observed product distribution and reaction yields. By optimizing the geometries of reactants, intermediates, transition states, and products, DFT provides a detailed atomistic view of the chemical transformation. mdpi.com
Furthermore, DFT is widely employed to determine the electronic properties of indazole derivatives, which are crucial for understanding their reactivity and intermolecular interactions. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov
For the indazole nucleus, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. nih.gov For example, in many indazole derivatives, the HOMO and LUMO are distributed across the fused ring system, indicating a delocalized π-electron network. researchgate.net The introduction of substituents, such as the iodo group at the C3 position and the acetic acid moiety at the N1 position in this compound, would be expected to modulate these frontier orbitals and, consequently, the molecule's reactivity profile.
Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govasianresassoc.orgresearchgate.net These maps are invaluable for predicting how a molecule will interact with other reagents, biological targets, or solvents. nih.gov For instance, the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the carboxylic acid group are typically identified as regions of negative potential (electron-rich), making them likely sites for hydrogen bonding or coordination to electrophiles. asianresassoc.orgresearchgate.net
Natural Bond Orbital (NBO) analysis is another DFT-based method that provides detailed insight into charge delocalization and intramolecular interactions. asianresassoc.orgresearchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability gained from electron delocalization, such as hyperconjugation and resonance effects within the indazole ring system. asianresassoc.orgresearchgate.net
While direct computational data for this compound is limited, the established application of DFT to analogous structures demonstrates its predictive power. The tables below present representative data from DFT studies on various indazole derivatives, illustrating the types of electronic properties that can be calculated.
Table 1: Calculated Frontier Molecular Orbital Energies for Indazole Derivatives
This table showcases typical HOMO, LUMO, and energy gap values calculated for various substituted indazole compounds using DFT. A smaller energy gap (ΔE) generally correlates with higher chemical reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Indazole Derivative 8a | - | - | High |
| Indazole Derivative 8c | - | - | High |
| Indazole Derivative 8s | -6.34878 | -1.4283 | 4.92048 |
| Indazole Derivative 8u | -6.8823 | -2.45457 | 4.42773 |
| Indazole Derivative 8x | -6.67332 | -2.42568 | 4.24764 |
| Indazole Derivative 8z | -6.4638 | -2.77776 | 3.68604 |
| Data sourced from a DFT study on 3-carboxamide indazole derivatives. nih.gov |
Table 2: Global Reactivity Descriptors for an Indazole Derivative
Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity.
| Parameter | Formula | Description |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons from a system. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |
| These parameters are commonly calculated in computational studies of indazole derivatives to predict their chemical behavior. nih.govresearchgate.net |
Biological Activities and Proposed Mechanisms of Action of Indazole Acetic Acid Derivatives
Anticancer Activity and Associated Molecular Targets
The anticancer properties of indazole acetic acid derivatives are multifaceted, stemming from their ability to interact with a variety of molecular targets crucial for cancer cell proliferation, survival, and metastasis.
Kinase Inhibition Profiles
Kinases are pivotal enzymes in cellular signaling pathways that are often dysregulated in cancer. Indazole derivatives have been identified as potent inhibitors of several kinases.
Derivatives of the indazole scaffold have shown inhibitory activity against a range of kinases, including TTK, also known as Monopolar Spindle 1 (Mps1) kinase, which is a key regulator of the mitotic spindle checkpoint. nih.gov Inhibition of TTK can lead to chromosomal instability and cell death in cancer cells. Furthermore, certain indazole derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a component of the Mediator complex that regulates transcription and has been implicated in various cancers.
The MAPK/ERK pathway is another critical signaling cascade in cancer, and indazole-based compounds have been developed as inhibitors of ERK1/2. nih.gov Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is constitutively active in several cancers, has also been a target for indazole derivatives. nih.gov Additionally, these compounds have shown potential in inhibiting 3-Phosphoinositide-Dependent protein Kinase 1 (PDK1), a key component of the PI3K/AKT signaling pathway. nih.gov
Fibroblast Growth Factor Receptors (FGFRs) are another family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth. Indazole derivatives have been explored as FGFR inhibitors. rsc.org Moreover, some derivatives have demonstrated inhibitory activity against Unc-51-like Kinase 1 (ULK1), a serine/threonine kinase that plays a central role in autophagy, a cellular process that can either promote or suppress tumor growth depending on the context. nih.gov
| Compound/Derivative Class | Target Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Indazole-based TTK inhibitor (CFI-400936) | TTK | 3.6 nM | nih.gov |
| 3(S)-thiomethyl pyrrolidine-1H-indazole derivative | ERK1 | 20 nM | nih.gov |
| 3(S)-thiomethyl pyrrolidine-1H-indazole derivative | ERK2 | 7 nM | nih.gov |
| Indazole derivative (Compound 147) | ULK1 | 11 nM | nih.gov |
| Indazole derivative (Compound 148) | ULK1 | 45 nM | nih.gov |
Mechanisms of Apoptosis Induction and Cell Cycle Regulation
Indazole acetic acid derivatives have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. One of the ways they achieve this is by influencing the expression of key regulatory proteins. For instance, treatment with certain indazole derivatives has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. frontiersin.org This shift in the Bax/Bcl-2 ratio is a classic trigger for the intrinsic apoptotic pathway. Furthermore, these compounds can lead to the activation of executioner caspases, such as cleaved caspase-3, which are responsible for the dismantling of the cell during apoptosis. frontiersin.org
In addition to inducing apoptosis, these derivatives can also regulate the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Certain indazole derivatives have been found to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.gov This can provide a window for other therapeutic interventions or for the cell's own apoptotic machinery to take effect.
Histone Deacetylase (HDAC) Inhibition, particularly HDAC6 Selectivity
Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In cancer, the aberrant activity of HDACs can lead to the silencing of tumor suppressor genes. Indazole-based compounds have been developed as HDAC inhibitors.
Notably, some indazole derivatives have demonstrated selectivity for HDAC6, a unique member of the HDAC family that is primarily located in the cytoplasm and has non-histone substrates, including α-tubulin. The inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit cancer cell motility.
| Compound/Derivative Class | Target HDAC | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Indazole-based N-hydroxypropenamides (Compound 5a) | HDACs | 0.126 µM | |
| Indazole-based N-hydroxypropenamides (Compound 7a) | HDACs | 3.750 µM |
Estrogen Receptor Degradation Mechanisms
The estrogen receptor (ER) is a key driver in the majority of breast cancers. Therapies that target the ER are a cornerstone of breast cancer treatment. A novel therapeutic strategy is the development of selective estrogen receptor degraders (SERDs), which not only block the receptor's activity but also promote its degradation. Indazole-based compounds have been investigated for their potential as SERDs. These compounds can bind to the ER and induce a conformational change that marks the receptor for proteasomal degradation. By eliminating the ER protein, these indazole derivatives can effectively shut down estrogen-driven signaling in cancer cells.
Ubiquitin Specific Protease 7 (USP7) Inhibition
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of several key proteins involved in cancer, including the tumor suppressor p53 and its negative regulator, MDM2. Inhibition of USP7 can lead to the destabilization of MDM2, which in turn leads to the stabilization and activation of p53, thereby promoting apoptosis and cell cycle arrest in cancer cells. Fragment-based lead discovery and virtual screening have led to the identification of indazole-containing ligands that bind to the catalytic domain of USP7 and inhibit its activity. nih.gov Optimization of these ligands has yielded cell-active molecules that can decrease cell viability through both apoptosis and cell cycle arrest. nih.gov
Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which are immunosuppressive. This creates an immune-tolerant environment that allows tumors to evade the immune system. The indazole scaffold has been identified as a promising framework for the development of IDO1 inhibitors. These compounds can bind to the active site of the IDO1 enzyme, blocking its catalytic activity and thereby restoring T-cell function and enhancing anti-tumor immunity. nih.gov
| Compound/Derivative Class | Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 1H-indazole derivative (Compound 120) | IDO1 | 5.3 µM | nih.gov |
Anti-inflammatory Potential and Modulatory Pathways
Indazole and its derivatives have demonstrated marked anti-inflammatory activity in both in vivo and in vitro studies. nih.gov The mechanisms underlying this potential are multifaceted, involving the modulation of key inflammatory mediators such as cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and reactive oxygen species. nih.govresearchgate.net
Table 1: Inhibition of Pro-inflammatory Cytokines by Indazole Derivatives
| Compound | Target Cytokine | Activity |
| Indazole Derivatives | TNF-α, IL-1β | Concentration-dependent inhibition. researchgate.net |
| 5-aminoindazole (B92378) | TNF-α | Demonstrated a high percentage of inhibition. researchgate.net |
The inhibition of the cyclooxygenase-2 (COX-2) enzyme is a well-established mechanism for many anti-inflammatory drugs. Indazole acetic acid derivatives have been identified as inhibitors of this enzyme. nih.govresearchgate.net An inflammatory response is often associated with parasitic infections, where host COX-2 is induced, leading to the production of prostaglandin (B15479496) PGE2, which may play a role in the pathogenesis of diseases like amebiasis. mdpi.com Certain 2,3-diphenyl-2H-indazole derivatives have displayed in vitro inhibitory activity against human COX-2. mdpi.com In silico docking calculations further support these findings, suggesting a binding mode similar to that of known COX-2 inhibitors like rofecoxib. mdpi.com This targeted inhibition of COX-2 contributes significantly to the anti-inflammatory effects of this class of compounds. nih.gov
Indazole derivatives also exhibit potent free radical scavenging activity, which is another important component of their anti-inflammatory action. nih.govresearchgate.net They have been shown to inhibit lipid peroxidation (LPO) and scavenge nitric oxide (NO) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals in a concentration-dependent manner. researchgate.net The ability to neutralize these reactive oxygen species helps to mitigate oxidative stress, which is closely linked to the inflammatory process. nih.govmdpi.com For example, 5-aminoindazole was found to possess a higher degree of inhibition of lipid peroxidation compared to other tested indazoles. researchgate.net
Table 2: Free Radical Scavenging Activity of Indazole Derivatives
| Assay | Activity |
| Lipid Peroxidation (LPO) | Concentration-dependent inhibition. researchgate.net |
| Nitric Oxide (NO) Scavenging | Concentration-dependent inhibition. researchgate.net |
| DPPH Radical Scavenging | Concentration-dependent inhibition. researchgate.net |
Antimicrobial and Antiprotozoal Activities
The indazole scaffold is present in numerous compounds that exhibit a wide spectrum of antimicrobial and antiprotozoal activities. nih.govmdpi.com This has made indazole derivatives a promising framework for the development of new therapeutic agents against various pathogens.
Indazole derivatives have been synthesized and evaluated for their activity against several Gram-positive and Gram-negative bacterial strains. mdpi.com Specifically, 3-arylindazole-1-acetic acids have been identified as potent antimicrobial agents, showing greater activity than their parent 3-arylindazoles. dntb.gov.ua These compounds have demonstrated efficacy against bacteria such as Bacillus subtilis, Staphylococcus aureus, Shigella sonnei, and Escherichia coli. dntb.gov.ua Some derivatives have also shown inhibitory activity against the fungal strain Candida albicans. mdpi.comorientjchem.org One of the proposed mechanisms for their antibacterial action is the inhibition of DNA gyrase B, an essential bacterial enzyme. mdpi.com
Table 3: Antibacterial and Antifungal Spectrum of Indazole Derivatives
| Pathogen Type | Examples of Susceptible Pathogens |
| Gram-positive Bacteria | Bacillus subtilis, Staphylococcus aureus. dntb.gov.ua |
| Gram-negative Bacteria | Shigella sonnei, Escherichia coli. dntb.gov.ua |
| Fungi | Candida albicans, Candida glabrata. mdpi.com |
Indazole derivatives have emerged as a promising class of compounds in the search for new antiprotozoal agents. nih.gov A series of indazole N-oxide derivatives, in particular, have been synthesized and studied for their antichagasic (against Trypanosoma cruzi) and leishmanicidal properties. uchile.clresearchgate.net
One notable compound, 3-cyano-2-(4-iodophenyl)-2H-indazole N1-oxide, demonstrated significant antichagasic activity against two different strains and two life-cycle stages of T. cruzi. uchile.cl Another derivative, 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide, showed both trypanocidal and leishmanicidal activity against three different Leishmania species. uchile.cl
To understand the mechanism of action, studies involving electrochemical behavior and electron spin resonance (ESR) experiments were performed. uchile.clresearchgate.net These investigations suggest that the antiprotozoal action of these N-oxide derivatives may be related to their ability to induce oxidative stress within the parasite. uchile.cl The production of free radicals and the inhibition of parasitic oxygen uptake are considered potential mechanisms. researchgate.net Furthermore, 2-phenyl-2H-indazole derivatives have shown potent activity against other protozoa, including Entamoeba histolytica and Giardia intestinalis, often exceeding the potency of the standard drug metronidazole. mdpi.comnih.gov
Table 4: Antiprotozoal Activity of Specific Indazole N-Oxide Derivatives
| Compound | Target Pathogen(s) | Key Findings |
| 3-cyano-2-(4-iodophenyl)-2H-indazole N1-oxide | Trypanosoma cruzi | Exhibited interesting antichagasic activity. uchile.cl |
| 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide | Trypanosoma cruzi, Leishmania amazonensis, Leishmania infantum, Leishmania braziliensis | Showed both trypanocidal and leishmanocidal activity. uchile.cl |
Antiprotozoal Activities against Specific Pathogens (e.g., Trypanosoma cruzi, Leishmania species)
Inhibition of Trypanothione (B104310) Synthetase (TryS)
Indazole acetic acid derivatives have been identified as inhibitors of trypanothione synthetase (TryS), an essential enzyme for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and trypanosomiasis. TryS is a key component of the parasite's unique redox metabolism, which relies on trypanothione to protect against oxidative stress. The absence of this pathway in humans makes TryS an attractive target for drug development.
Research into the structure-activity relationships of TryS inhibitors has explored various chemical scaffolds. Among these, paullone (B27933) derivatives, which feature an indolo[3,2-d] acs.orgbenzazepine core, have shown promise. Modifications at the N5-position of the paullone structure with different substituents, including acetic acid and its esters, have led to the synthesis of novel derivatives with significant inhibitory properties against Leishmania infantum TryS. researchgate.net These compounds have been found to act as uncompetitive enzyme inhibitors. researchgate.net This mechanism suggests that the inhibitor binds to the enzyme-substrate complex, a characteristic that can lead to increased potency at higher substrate concentrations. The development of these indazole-related structures highlights a strategic approach to targeting crucial parasitic enzymes. researchgate.net
Table 1: Research Findings on Indazole Acetic Acid Derivatives as TryS Inhibitors
| Compound Class | Target Enzyme | Mechanism of Action | Significance |
|---|---|---|---|
| N5-substituted paullone derivatives (including acetic acid derivatives) | Trypanothione Synthetase (TryS) from Leishmania infantum | Uncompetitive enzyme inhibition | Demonstrates the potential of modifying the indazole-related paullone scaffold to develop potent and selective inhibitors against parasitic enzymes. researchgate.net |
Inhibition of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) Nucleosidase
Indazole derivatives have emerged as potent inhibitors of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, a critical enzyme in bacterial metabolism. consensus.app This enzyme is involved in vital bacterial processes, including the recycling of adenine (B156593) and methionine, polyamine synthesis, and quorum sensing, which is a system of stimulus and response correlated to population density. nih.gov The inhibition of SAH/MTA nucleosidase disrupts these pathways, making it a promising target for the development of broad-spectrum antimicrobial agents. consensus.appnih.gov
Structure-based drug design has been instrumental in developing highly potent indazole-containing inhibitors. consensus.app Using 5-aminoindazole as a core scaffold, researchers have synthesized a series of compounds with low nanomolar inhibitory activity. consensus.app This rational design approach, guided by the enzyme's structure, has led to a remarkable 6000-fold increase in potency compared to initial leads. consensus.app These inhibitors function by binding tightly to the active site of the enzyme, preventing the hydrolysis of its natural substrates, SAH and MTA. semanticscholar.org The accumulation of these substrates is toxic to the bacteria as it inhibits essential methyltransferase and polyamine synthase activities. nih.gov
Table 2: Research Findings on Indazole Derivatives as SAH/MTA Nucleosidase Inhibitors
| Core Scaffold | Target Enzyme | Design Strategy | Outcome |
|---|---|---|---|
| 5-Aminoindazole | S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase | Structure-based design | Development of low nanomolar inhibitors with broad-spectrum antimicrobial activity; achieved a 6000-fold increase in potency. consensus.app |
Mechanisms Involving Inhibition of Parasitic Respiration
Certain indazole derivatives, particularly indazole N-oxides, have been investigated for their antiprotozoal activity, with the inhibition of parasitic respiration identified as a key mechanism of action. nih.govuchile.cl This mode of action is crucial as it targets the energy metabolism of the parasite, which is essential for its survival and proliferation.
Other Biological Activities of Indazole Derivatives and Their Mechanisms
Serotonin (B10506) Receptor Ligand Activity (e.g., 5-HT4R antagonism)
The indazole scaffold has proven to be a versatile template for developing ligands that interact with various biological targets, including serotonin receptors. Specifically, indazole derivatives have been successfully designed as potent and selective antagonists for the 5-HT4 receptor. acs.org The 5-HT4 receptor is involved in physiological processes in both the central and peripheral nervous systems, making it a target for conditions related to gastrointestinal motility and cognitive function.
A systematic study involving the synthesis of indazole-3-carboxamides revealed their high affinity for the 5-HT4 receptor. acs.org Researchers found that modifying the indazole core, for example by alkylation at the N-1 position, could further enhance this affinity. acs.org Structure-activity relationship studies led to the identification of LY353433, an N-1 substituted indazole-3-carboxamide derivative, as a particularly potent and selective 5-HT4 receptor antagonist. acs.org This compound demonstrated promising pharmacodynamic properties suitable for clinical development. acs.org The success in this area underscores the utility of the indazole nucleus in designing selective ligands for specific G protein-coupled receptors.
Table 3: Research Findings on Indazole Derivatives as 5-HT4 Receptor Antagonists
| Compound Series | Target Receptor | Key Finding | Example Compound |
|---|---|---|---|
| Indazole-3-carboxamides | 5-HT4 Receptor | Alkylation at the N-1 position of the indazole ring increases antagonist affinity. acs.org | LY353433 |
Antinociceptive Effects and Underlying Pathways
Indazole and its derivatives have demonstrated significant antinociceptive (pain-relieving) and anti-inflammatory properties in various experimental models. nih.govresearchgate.net The mechanisms underlying these effects are multifaceted, involving the modulation of key inflammatory pathways and mediators.
Studies have shown that indazole derivatives can effectively reduce pain in inflammatory models, such as the acetic acid-induced writhing test and the formalin test. nih.gov The anti-inflammatory action, which is closely linked to the antinociceptive effect, is attributed to the inhibition of several targets. These compounds have been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme crucial for the production of prostaglandins, which are key mediators of inflammation and pain. researchgate.net
Furthermore, indazole derivatives can suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net The inhibition of these cytokines helps to dampen the inflammatory cascade. An additional mechanism contributing to their biological activity is their ability to scavenge free radicals. By reducing lipid peroxidation, these compounds help to mitigate oxidative stress, which is often associated with inflammation and tissue damage. nih.gov
Table 4: Antinociceptive and Anti-inflammatory Mechanisms of Indazole Derivatives
| Mechanism | Specific Target/Process | Effect |
|---|---|---|
| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Reduced prostaglandin synthesis, leading to anti-inflammatory and antinociceptive effects. researchgate.net |
| Cytokine Modulation | Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β) | Inhibition of pro-inflammatory cytokine production, reducing the inflammatory response. nih.govresearchgate.net |
| Antioxidant Activity | Lipid Peroxidation | Scavenging of free radicals, leading to decreased oxidative stress. nih.gov |
Future Research Directions and Translational Perspectives
Exploration of Novel and Efficient Synthetic Pathways for Derivatization
The future development of therapeutics based on the 2-(3-Iodo-1H-indazol-1-yl)acetic acid scaffold is highly dependent on the availability of robust and efficient synthetic methodologies for its derivatization. The core structure presents three primary points for chemical modification: the C3-iodo group, the N1-acetic acid side chain, and the benzene (B151609) ring of the indazole nucleus.
C3-Position Derivatization via Cross-Coupling Reactions: The C3-iodo substituent is a key functional handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions. nih.govnih.govdntb.gov.ua These reactions are fundamental in drug discovery for rapidly expanding structure-activity relationships (SAR). nih.govnih.govdntb.gov.ua Future research will likely focus on optimizing and expanding the scope of these reactions for this specific scaffold.
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the 3-iodoindazole core with a wide range of boronic acids and esters. mdpi.com This allows for the introduction of various aryl and heteroaryl groups, which are crucial for modulating the pharmacological properties of the resulting compounds. researchgate.net A key area of development will be the use of microwave irradiation to expedite these reactions, allowing for the rapid synthesis of compound libraries. mdpi.com
Sonogashira Coupling: This methodology facilitates the coupling of the 3-iodoindazole with terminal alkynes, creating C(sp2)-C(sp) bonds. researchgate.net The resulting alkynyl-indazoles are valuable intermediates that can be further transformed into a variety of other functional groups or used to probe interactions within a protein's active site. researchgate.net Research into milder and more flexible conditions for this reaction on the unprotected indazole core will be beneficial. researchgate.net
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds via Buchwald-Hartwig amination is a critical tool in medicinal chemistry for fine-tuning properties like solubility and target affinity. nih.govnih.gov Applying this reaction to the C3-position would allow for the introduction of a diverse array of primary and secondary amines, significantly expanding the chemical space accessible from the parent scaffold.
Heck Coupling: The Heck reaction can be used to introduce vinyl groups at the C3-position, providing another avenue for derivatization and the synthesis of complex molecules. mdpi.com
N1-Acetic Acid Side Chain Modification: The acetic acid moiety at the N1-position is another critical site for derivatization, most commonly through amide bond formation. nih.govrsc.org This functional group can serve as a key interaction point with biological targets, for example, by forming hydrogen bonds. Future work will involve synthesizing extensive libraries of amide derivatives to explore SAR and optimize ligand-target interactions. nih.govresearchgate.net The development of efficient amide coupling protocols tailored to this scaffold will be essential for creating these libraries. nih.gov
Regioselective N-Alkylation: The synthesis of the parent scaffold itself relies on the regioselective alkylation of 3-iodo-1H-indazole. The N-alkylation of indazoles can produce a mixture of N1 and N2 isomers, and controlling this selectivity is a significant challenge. nih.govd-nb.infonih.gov Future research will focus on developing highly selective and scalable N1-alkylation methods. Recent studies have shown that the choice of base and solvent system, such as sodium hydride (NaH) in tetrahydrofuran (THF), can strongly favor N1-alkylation for many indazole substrates. nih.govd-nb.info Further refinement of these methods, including data-driven approaches and high-throughput experimentation, will be crucial for the efficient and large-scale synthesis of this compound and its analogs. nih.govrsc.org
Advanced SAR and Mechanism of Action Elucidation for Specific Biological Targets
The indazole nucleus is recognized as a privileged scaffold, appearing in numerous approved drugs and clinical candidates, particularly kinase inhibitors. nih.govnih.govpharmablock.com Derivatives of this compound are poised for exploration against a wide array of biological targets implicated in diseases ranging from cancer to neurodegenerative disorders.
Kinase Inhibition: Kinases are a major class of drug targets, and the indazole scaffold is adept at interacting with the hinge region of the ATP-binding site. nih.govpharmablock.com
Targets: Indazole derivatives have shown activity against various kinases, including VEGFR-2, Tie-2, EphB4, EGFR, ALK, and ULK1. nih.govnih.gov
SAR Insights: SAR studies consistently show that substituents on the indazole core are critical for potency and selectivity. nih.gov For derivatives of the target compound, the group introduced at the C3-position (via cross-coupling) would explore deep into the kinase active site, while modifications to the N1-acetic acid amide would interact with solvent-exposed regions or other parts of the ATP pocket. The benzene ring can also be substituted to further optimize interactions. nih.gov For example, in inhibitors of the IDO1 enzyme, substituents at the C4 and C6 positions of the indazole ring were found to be crucial for activity. nih.gov
Other Enzyme Targets: Beyond kinases, the indazole scaffold has shown promise against other enzyme classes.
Monoamine Oxidase (MAO): Indazole derivatives have been identified as potent and selective inhibitors of MAO-B, an important target in the treatment of Parkinson's disease and other neurological disorders. benthamdirect.comresearchgate.net SAR studies on C5- and C6-substituted indazoles revealed that substitution at the C5 position led to particularly potent MAO-B inhibition. researchgate.net
S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) Nucleosidase: A series of 5-aminoindazole (B92378) derivatives yielded low nanomolar inhibitors of this enzyme, demonstrating broad-spectrum antimicrobial activity. nih.gov This highlights the potential of the indazole core in developing anti-infective agents.
Cyclooxygenase (COX): Certain indazole derivatives exhibit significant anti-inflammatory activity, which may be mediated through the inhibition of COX-2. nih.gov
Future research will involve systematically screening libraries derived from this compound against diverse panels of biological targets to identify novel activities. For promising hits, detailed mechanistic studies, including enzyme kinetics and structural biology (X-ray crystallography), will be essential to elucidate the precise mechanism of action and guide further optimization. nih.gov
Integration of Advanced Computational Techniques in Lead Optimization and Drug Design
Computational chemistry plays an indispensable role in modern drug discovery, accelerating the design-synthesize-test-analyze cycle. The this compound scaffold is an ideal candidate for the application of these techniques.
Structure-Based Drug Design (SBDD): For targets with known three-dimensional structures, SBDD is a powerful tool. nih.govnih.gov Molecular docking studies can predict the binding mode of indazole derivatives within the target's active site, helping to prioritize which derivatives to synthesize. nih.govbiotech-asia.org For instance, docking has been used to guide the design of indazole-based inhibitors for ULK1, SAH/MTA nucleosidase, and various kinases, with the indazole core often forming key hydrogen bonds with the protein backbone. nih.govpharmablock.comnih.gov These models can rationalize observed SAR and suggest specific modifications to improve potency and selectivity. nih.gov
In Silico Screening: Virtual or in silico high-throughput screening (HTS) of large compound libraries against a protein target structure is a cost-effective alternative to experimental screening for identifying initial hits. nih.govijper.org An in silico screen successfully identified an indazole-based hit for the kinase ULK1, which was subsequently optimized into a potent inhibitor. nih.gov A virtual library based on the derivatization of the this compound core could be screened against various targets to identify new starting points for drug discovery programs.
Pharmacophore Modeling and ADMET Prediction: Computational models can also be used to define the essential features (pharmacophore) required for biological activity and to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. biotech-asia.org Early-stage prediction of ADMET properties is crucial for avoiding costly failures in later stages of drug development. biotech-asia.org
The integration of these computational approaches will enable a more rational, resource-efficient exploration of the chemical space around the this compound scaffold, maximizing the potential for discovering high-quality lead compounds.
Design and Development of Next-Generation Indazole-Based Therapeutic Agents
Building upon versatile synthetic strategies, detailed SAR understanding, and predictive computational models, the this compound scaffold provides a foundation for developing next-generation therapeutics with improved efficacy, selectivity, and safety profiles.
The future of drug design is moving towards molecules with higher three-dimensionality (3D character), which is often associated with improved clinical success. nih.gov The synthetic accessibility of the C3 position on the indazole ring allows for the introduction of more complex, sp3-rich fragments, moving beyond traditional flat aromatic substituents and enhancing the 3D nature of the resulting molecules. nih.gov
Furthermore, the indazole core's ability to act as a bioisostere for other common motifs like indole (B1671886) or phenol allows for "scaffold hopping" exercises to optimize properties or escape existing patent landscapes. pharmablock.com The unique combination of a hydrogen bond donor (NH) and an acceptor nitrogen atom provides distinct interaction patterns compared to indole, offering opportunities to achieve novel binding modes and improved selectivity. pharmablock.com
By leveraging the synthetic versatility at the C3 and N1 positions, researchers can design and synthesize novel indazole-based agents such as:
Multi-target inhibitors: By carefully selecting substituents, it may be possible to design single molecules that inhibit multiple related targets (e.g., several kinases in a specific signaling pathway), which can be a powerful strategy for treating complex diseases like cancer. nih.gov
Covalent inhibitors: Introduction of a reactive "warhead" group could enable the development of targeted covalent inhibitors, which can offer increased potency and duration of action.
PROTACs and Molecular Glues: The scaffold could be incorporated into more complex modalities like Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are at the forefront of therapeutic innovation. nih.govdntb.gov.ua
The continued exploration of the this compound scaffold, through a synergistic combination of advanced synthesis, biological evaluation, and computational design, holds significant promise for the discovery of novel and impactful therapeutic agents for a wide range of human diseases. nih.govaustinpublishinggroup.com
Q & A
Q. What are the recommended synthetic routes for 2-(3-Iodo-1H-indazol-1-yl)acetic acid?
- Methodological Answer : The synthesis typically involves iodination of 1H-indazole derivatives followed by alkylation with chloroacetic acid derivatives . For example:
Iodination : React 1H-indazole with iodine in the presence of an oxidizing agent (e.g., HIO₃) in acetic acid under reflux, similar to bromination methods used for 4-methoxyphenylacetic acid .
Alkylation : Treat 3-iodo-1H-indazole with ethyl chloroacetate in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) to facilitate nucleophilic substitution. Hydrolysis of the ester yields the acetic acid derivative .
Key Considerations : Monitor reaction progress via TLC and optimize pH to avoid over-iodination.
Q. How should researchers handle and store this compound safely?
- Methodological Answer :
- Hazard Mitigation : Based on analogous indole derivatives, this compound likely exhibits acute toxicity (H302) , skin irritation (H315) , and respiratory sensitivity (H335) . Use PPE (gloves, lab coat, safety goggles) and work in a fume hood .
- Storage : Store in a tightly sealed container at 2–8°C under inert gas (e.g., N₂) to prevent degradation. Avoid exposure to moisture and light .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- FT-IR/Raman : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H vibrations in indazole) .
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., iodinated C3 position, acetic acid sidechain integration) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~317.0 g/mol) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the structure of this compound?
- Methodological Answer :
- Data Collection : Collect single-crystal X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Ensure crystal quality by slow evaporation from ethanol/water mixtures.
- Refinement : Use SHELXL for anisotropic displacement parameter refinement. Address twinning or disorder using SHELXD for phase determination and WinGX for visualization .
- Key Metrics : Analyze dihedral angles between the indazole ring and acetic acid moiety (expected ~75–85° based on analogous structures) .
Q. How to address contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- Scenario : Discrepancies in bond lengths (e.g., C-I distance in NMR vs. crystallography) may arise from dynamic effects in solution vs. solid-state packing.
- Resolution :
Validate purity via HPLC (≥95% purity threshold).
Compare computational models (DFT-optimized geometries) with experimental data to identify conformational flexibility .
Re-examine refinement parameters (e.g., thermal motion, occupancy) in SHELXL .
Q. What are the challenges in optimizing reaction conditions for high-purity synthesis?
- Methodological Answer :
- Byproduct Formation : Iodine excess can lead to di-iodinated byproducts. Use stoichiometric iodine and monitor via LC-MS .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency but may hydrolyze intermediates. Switch to THF with catalytic KI to enhance reactivity .
- Catalyst Optimization : Test Pd/C or CuI for cross-coupling alternatives if traditional methods yield low regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
